Welcome to the BenchChem Online Store!
molecular formula C13H10ClF3N4O B8684685 2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylbenzamide

2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylbenzamide

Cat. No. B8684685
M. Wt: 330.69 g/mol
InChI Key: YGMOCXHTSUZVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096624B2

Procedure details

To a solution of 2,4-dichloro-5-trifluoromethylpyrimidine (500 mg, 2.3 mmol) in dry CH3CN (40 mL) was added 2-amino-N-methylbenzamide (350 mg, 2.3 mmol) at room temperature. The reaction mixture was cooled to −30° C. using dry ice. Powdered KOH (1.0 g, 17.8 mmol) was added and the reaction mixture was stirred at −30° C. for 1 h, and then warmed to −10° C. to −5° C. and stirred for another 2 h, then quenched with water (200 mL). The mixture was extracted with EtOAc (3×100 mL), the combined organic layer was dried over MgSO4, concentrated, and residue was purified by column chromatography to give 213 mg of the title compound (yield: 28%). 1H NMR (DMSO, 400 MHz): δ=2.75 (d, J=4.4 Hz, 3 H), 7.20-7.24 (m, 1 H), 7.53-7.58 (m, 1 H), 7.74 (dd, J=2.0, 8.0 Hz, 1 H), 8.33 (dd, J=1.2, 8.4 Hz, 1 H), 8.85 (s, br, 1 H), 12.0 (s, br, 1 H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three
Yield
28%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[NH2:13][C:14]1[CH:23]=[CH:22][CH:21]=[CH:20][C:15]=1[C:16]([NH:18][CH3:19])=[O:17].C(=O)=O.[OH-].[K+]>CC#N>[Cl:1][C:2]1[N:7]=[C:6]([NH:13][C:14]2[CH:23]=[CH:22][CH:21]=[CH:20][C:15]=2[C:16]([NH:18][CH3:19])=[O:17])[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C(F)(F)F
Name
Quantity
350 mg
Type
reactant
Smiles
NC1=C(C(=O)NC)C=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −30° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to −10° C. to −5° C.
STIRRING
Type
STIRRING
Details
stirred for another 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC1=C(C(=O)NC)C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 213 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.